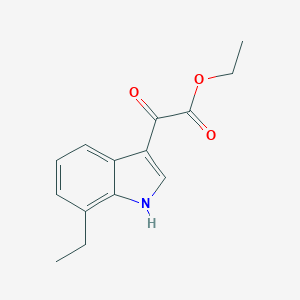

ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-9-6-5-7-10-11(8-15-12(9)10)13(16)14(17)18-4-2/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBNYDFJCJIVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554277 | |

| Record name | Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111478-90-1 | |

| Record name | Ethyl 7-ethyl-α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111478-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where ethyl oxalyl chloride acts as an acylating agent. A base, typically triethylamine, neutralizes the generated HCl, driving the reaction to completion. Key parameters include:

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility.

-

Temperature : 0°C to room temperature to minimize side reactions.

-

Molar ratios : A 1.2:1 excess of ethyl oxalyl chloride relative to 7-ethylindole ensures complete conversion.

Example Protocol

-

Dissolve 7-ethylindole (10 mmol) in anhydrous DCM (30 mL).

-

Add ethyl oxalyl chloride (12 mmol) dropwise under nitrogen at 0°C.

-

Introduce triethylamine (15 mmol) and stir for 2 hours at room temperature.

-

Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the product as a pale-yellow solid (75% yield).

Critical Parameters Affecting Yield

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Reaction Temperature | 0–25°C | >30°C increases dimerization |

| Solvent Polarity | Low (DCM) | Polar solvents reduce acylation efficiency |

| Base Strength | Triethylamine | Weaker bases (e.g., pyridine) lower yield by 15–20% |

Fischer Indole Synthesis-Based Route

While less common, the Fischer indole synthesis provides a pathway to construct the 7-ethylindole scaffold before acylation.

Synthesis of 7-Ethylindole

Acylation of In-Situ-Generated 7-Ethylindole

Combining the Fischer synthesis with immediate acylation streamlines production:

-

After cyclization, neutralize the reaction mixture and extract 7-ethylindole.

-

Subject the crude extract to Friedel-Crafts acylation without purification.

-

Isolate the final product via recrystallization (methanol/water, 4:1).

Yield : 60–65% (two-step process).

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Cost-Efficiency Analysis

| Component | Batch Process Cost | Flow Process Cost |

|---|---|---|

| Ethyl oxalyl chloride | $120/kg | $105/kg |

| Solvent Recovery | 60% | 85% |

| Labor | 12 hours/batch | 2 hours/day |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate serves as an important intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for modifications that can lead to new compounds with potentially enhanced properties.

Biological Activities

Research has indicated that compounds related to this compound exhibit a variety of biological activities:

- Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Potential: The indole structure is prevalent in many anticancer agents, and derivatives like this compound are being investigated for their ability to inhibit cancer cell growth.

Table 1: Biological Activities of Indole Derivatives

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Potential to inhibit tumor cell proliferation |

| Anti-inflammatory | Reduction of inflammation markers |

| Antioxidant | Scavenging free radicals |

Medicinal Chemistry

Due to its structural similarity to other biologically active indoles, this compound is being explored for its potential use in drug development. Its derivatives may lead to the creation of new therapeutic agents targeting various diseases.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various research contexts:

- Synthesis and Characterization:

- Biological Evaluation:

- Pharmacological Insights:

Mecanismo De Acción

The mechanism of action of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active indole derivative, which can then exert its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Ester Group Variations

a) Methyl 2-(1H-Indol-3-yl)-2-oxoacetate (CAS 693810-69-4; Similarity 0.97)

- Structural Differences : Lacks the 7-ethyl group and uses a methyl ester instead of ethyl.

- Synthesis : Prepared similarly via AlCl₃-catalyzed acylation but with methyl chlorooxoacetate .

b) Ethyl 2-(1H-Indol-7-yl)-2-oxoacetate (CAS 357263-50-4; Similarity 0.95)

- Structural Differences : The oxoacetate group is at the 7-position instead of the 3-position.

- Biological Relevance : Positional isomerism significantly alters binding affinity; for example, 3-substituted indoles often show stronger interactions with enzymes like GSK-3β compared to 7-substituted analogs .

Functional Group Modifications

a) Methyl 2-(7-Cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate

- Structural Differences: Incorporates a cyano group at the 7-position and a fluorine at the 4-position.

- Synthesis : Involves sequential substitution with methyl-2-chloro-2-oxoacetate and AlCl₃, yielding a 48% isolated product .

- Properties: The electron-withdrawing cyano and fluoro groups enhance electrophilicity, improving reactivity in nucleophilic addition reactions .

b) 2-(7-Methyl-1H-indol-3-yl)-2-oxoacetic Acid

Amide vs. Ester Derivatives

a) N-(Adamantan-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Structural Differences : Substitutes the ethyl ester with an adamantane-linked amide.

- Synthesis : Generated via coupling of 2-(1H-indol-3-yl)-2-oxoacetic acid with adamantan-1-amine using activating agents like DCC .

- Biological Activity : The adamantane group enhances lipophilicity and stability, contributing to improved HIV-1 entry inhibition (IC₅₀ = 0.8 µM) compared to ester analogs .

Physicochemical Data

<sup>a</sup> Predicted using ChemDraw.

Actividad Biológica

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate is a compound belonging to the indole derivative family, which is widely recognized for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its biochemical properties, potential therapeutic applications, and mechanisms of action.

Overview of Indole Derivatives

Indole derivatives, including this compound, are significant in medicinal chemistry due to their ability to interact with various biological targets. They are often involved in the synthesis of pharmaceuticals and exhibit a range of biological properties such as antimicrobial, anticancer, and anti-inflammatory activities.

The biochemical properties of this compound are not extensively documented. However, it is known that indole derivatives can interact with enzymes and proteins, influencing cellular functions and signaling pathways. The specific interactions depend on the compound's structure and the biological context in which it operates.

Table 1: Comparison of Indole Derivatives

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Indole ring, ester group | Potential antimicrobial and anticancer |

| Indole-3-acetic acid | Carboxylic acid group | Plant growth regulator |

| Indole-3-carbinol | Hydroxymethyl group | Anticancer properties |

Cellular Effects

The cellular effects of this compound remain largely unexplored. However, similar indole derivatives have been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, certain indoles have demonstrated antiproliferative effects in cancer cell lines by inducing apoptosis through various molecular mechanisms .

The exact molecular mechanism of action for this compound is not well understood. It is hypothesized that the compound may exert its biological effects through:

- Binding Interactions : The indole ring may interact with specific enzymes or receptors, modulating their activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Gene Expression Modulation : Changes in gene expression profiles have been observed in studies involving other indole derivatives .

Research Findings

Recent studies on related indole compounds suggest that structural modifications can lead to enhanced biological activity. For example, certain derivatives have shown significant inhibition against protein kinases associated with cancer cell proliferation . The potential for this compound to act as an anticancer agent warrants further investigation.

Case Study: Antiproliferative Activity

A study examined the antiproliferative effects of a series of indole derivatives on various cancer cell lines. The results indicated that specific structural features were crucial for enhancing activity against targets such as VEGFR-2 and FLT-3 protein kinases. Although direct data on this compound is lacking, the findings emphasize the importance of structural diversity in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate?

- Methodological Answer : The synthesis typically involves electrophilic acylation at the C3 position of indole derivatives. For example, indole reacts with oxalyl chloride under controlled conditions to form 2-oxoacetate intermediates, which are esterified with ethanol to yield the target compound. Reaction parameters such as temperature (0–25°C) and stoichiometric ratios significantly influence yields. Monitoring via TLC and purification via recrystallization (e.g., using methanol) are critical steps .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation combines spectroscopic techniques (FT-IR, FT-Raman, NMR) and X-ray crystallography. For instance, FT-IR identifies carbonyl (C=O) and indole N-H stretching vibrations (~1700 cm⁻¹ and ~3400 cm⁻¹, respectively). Single-crystal X-ray diffraction (SCXRD) provides bond lengths (e.g., C=O at ~1.21 Å) and unit cell parameters (monoclinic system, space group P21/c), validated against computational models (DFT/B3LYP) .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Derivatives of indol-3-yl glyoxylates exhibit neuroprotective and anti-proliferative properties. In vitro assays (e.g., MTT viability tests on cancer cell lines) and enzymatic inhibition studies (e.g., kinase assays) are standard. For example, analogues show IC₅₀ values <10 µM against GSK-3β, suggesting potential therapeutic applications .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT, reaction path searches) predict transition states and energetics for acylation steps. Tools like Gaussian or ORCA simulate reaction pathways, identifying optimal catalysts (e.g., LHMDS) or solvents (THF, toluene). Experimental validation via in situ FT-IR or HPLC-MS refines computational predictions, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies between experimental and calculated bond lengths (e.g., C-C in indole rings) may arise from crystal packing effects. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). Multi-technique validation (e.g., comparing SCXRD with solid-state NMR) ensures structural accuracy .

Q. How do substituents at the 7-position of indole affect reactivity and bioactivity?

- Methodological Answer : Introducing ethyl or nitro groups at the 7-position alters electronic density (Hammett σ values) and steric bulk. Synthetic modifications (e.g., alkylation with iodoethane) followed by SAR studies (e.g., enzymatic IC₅₀ trends) reveal that electron-withdrawing groups enhance kinase inhibition, while bulky substituents reduce membrane permeability .

Q. What experimental precautions are critical for handling this compound?

- Methodological Answer : Due to potential toxicity, use fume hoods, nitrile gloves, and explosion-proof equipment. Avoid dust generation; store under inert gas (N₂) at 2–8°C. Waste disposal follows protocols for halogenated organics (e.g., incineration with scrubbers). Safety data sheets (SDS) must specify first-aid measures for dermal exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.